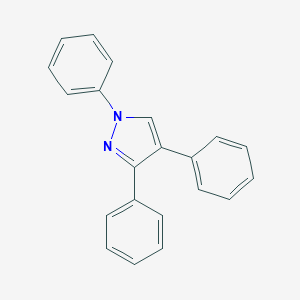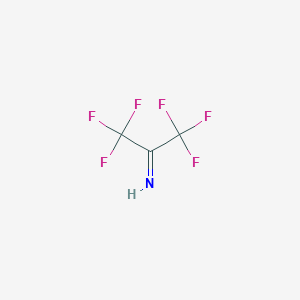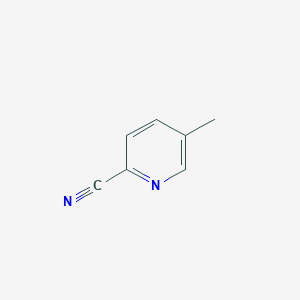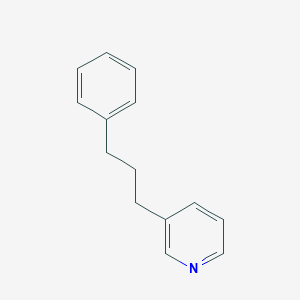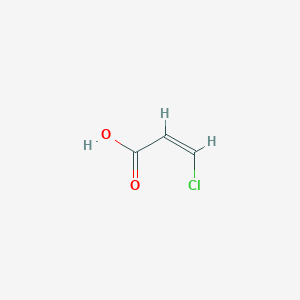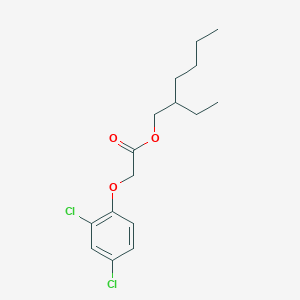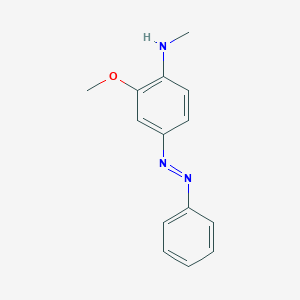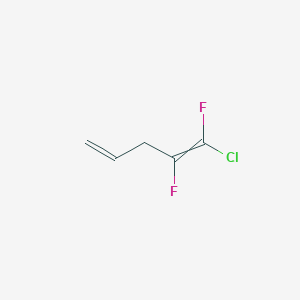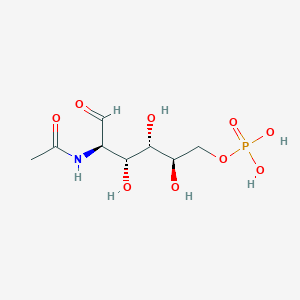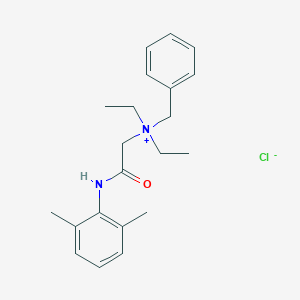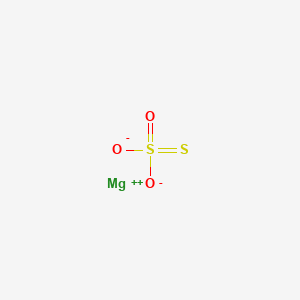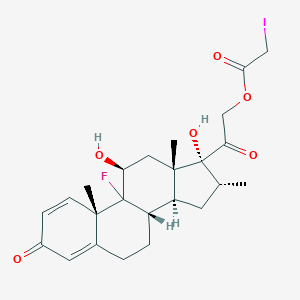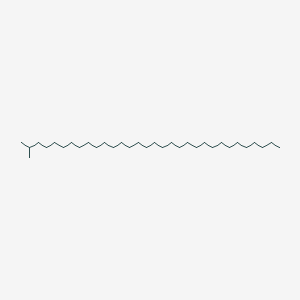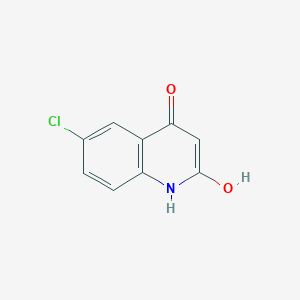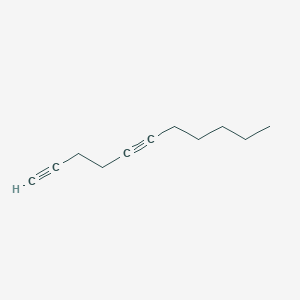
Undeca-1,5-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undeca-1,5-diyne, also known as 1,5-Undecadiyne, is a chemical compound that belongs to the family of alkynes. It is a linear and unsaturated hydrocarbon with a molecular formula of C11H18. The compound has a unique structure that makes it useful in various scientific research applications.
Mécanisme D'action
The mechanism of action of undeca-1,5-diyne is not fully understood. However, it is believed that the compound can interact with biological membranes and proteins, leading to changes in their structure and function. The compound can also induce oxidative stress and DNA damage, leading to cell death.
Effets Biochimiques Et Physiologiques
Undeca-1,5-diyne has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and bacteria. The compound can also induce apoptosis, a process of programmed cell death, in cancer cells. Undeca-1,5-diyne has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Undeca-1,5-diyne has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can also be used in small quantities, making it cost-effective. However, the compound has some limitations. It is highly reactive and can be toxic to cells at high concentrations. Undeca-1,5-diyne is also sensitive to light and air, which can affect its stability.
Orientations Futures
Undeca-1,5-diyne has numerous potential future directions. One possible direction is the development of new fluorescent probes for the detection of biological molecules. The compound can also be used in the synthesis of new materials with unique properties. Undeca-1,5-diyne can also be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to understand the mechanism of action of undeca-1,5-diyne and its potential applications in medicine and biology.
Conclusion:
Undeca-1,5-diyne is a unique chemical compound with various scientific research applications. Its synthesis method is well established, and it has numerous advantages for lab experiments. The compound has been shown to have various biochemical and physiological effects and has potential future directions in the development of new materials, pharmaceuticals, and fluorescent probes. Further research is needed to fully understand the mechanism of action of undeca-1,5-diyne and its potential applications in medicine and biology.
Méthodes De Synthèse
Undeca-1,5-diyne can be synthesized using various methods. One of the most common methods is the Sonogashira coupling reaction. In this method, an aryl or vinyl halide is reacted with an acetylene in the presence of a palladium catalyst to form the desired compound. Another method involves the reaction of an alkyl halide with a terminal alkyne in the presence of a copper catalyst. The yield of the reaction can be improved by using a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Applications De Recherche Scientifique
Undeca-1,5-diyne has numerous scientific research applications. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a fluorescent probe for the detection of biological molecules such as proteins, DNA, and RNA. The compound can also be used as a ligand in coordination chemistry and as a catalyst in organic reactions.
Propriétés
Numéro CAS |
10160-98-2 |
|---|---|
Nom du produit |
Undeca-1,5-diyne |
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
undeca-1,5-diyne |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-8,10H2,2H3 |
Clé InChI |
CKKFRXDKWZPFTD-UHFFFAOYSA-N |
SMILES |
CCCCCC#CCCC#C |
SMILES canonique |
CCCCCC#CCCC#C |
Synonymes |
UNDECA-1,5-DIYNE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



